molecular formula C11H13ClF3N B3116581 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 21767-36-2

3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B3116581
CAS No.: 21767-36-2
M. Wt: 251.67
InChI Key: CEYJDGCARZGVDZ-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a meta-substituted trifluoromethylphenyl group. The compound’s structure combines a pyrrolidine ring (a five-membered amine) with a trifluoromethylphenyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9;/h1-3,6,9,15H,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJDGCARZGVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various synthetic pathways. This characteristic is particularly useful in developing pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research to investigate pathways involving trifluoromethylated compounds. Its lipophilicity and metabolic stability allow for effective interactions with biological membranes and enzymes, which are critical for studying drug metabolism and pharmacokinetics.

Case Study: Anticancer Activity
Research has indicated that trifluoromethylated pyrrolidine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit specific cancer cell lines, suggesting their potential as therapeutic agents.

Industrial Applications

In industrial settings, 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride is employed in producing agrochemicals and materials. Its unique chemical properties allow for the development of formulations that require enhanced stability and efficacy.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The pyrrolidine ring may contribute to the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Name Substituent Position/Group Molecular Formula Molar Mass (g/mol) Key Applications/Notes References
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl Para-phenoxy substitution $ \text{C}{11}\text{H}{13}\text{ClF}_3\text{NO} $ 267.68 Irritant; used in organic synthesis
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine HCl Methoxy at meta position $ \text{C}{12}\text{H}{15}\text{ClF}_3\text{NO} $ 281.70 Research chemical; enhanced lipophilicity
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl Methyl on pyrrolidine ring $ \text{C}{12}\text{H}{14}\text{ClF}_3\text{N} $ 265.70 Building block for drug development
Cinacalcet Hydrochloride Propyl linker, naphthyl group $ \text{C}{22}\text{H}{23}\text{ClF}_3\text{N} $ 393.87 FDA-approved for hyperparathyroidism

Key Observations :

  • Lipophilicity : Methoxy-substituted derivatives () exhibit increased lipophilicity, which may improve blood-brain barrier penetration.

Functional Group Modifications

Sulfonyl vs. Phenyl Linkages
  • 3-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine HCl (IIIg) : Incorporates a sulfonyl group, increasing polarity and hydrogen-bonding capacity. This modification is associated with protease inhibition and ligand-receptor interactions .
Halogenated Derivatives
  • 3-(2,3-Dichlorophenoxy)pyrrolidine HCl: Chlorine atoms introduce steric bulk and oxidative stability but may increase toxicity risks .
  • Fluoro-Substituted Analogs (e.g., 3-fluoro Deschloroketamine HCl): Fluorine enhances metabolic stability and bioavailability, a feature exploited in CNS-targeting drugs .

Emerging Trends

  • Fluorinated Pyrrolidines : Fluorine incorporation (e.g., 3-Fluoropyrrolidine HCl) is a growing trend to improve pharmacokinetics .
  • Diazirine Derivatives : Compounds like 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl (CAS 2230798-60-2) are used in photoaffinity labeling for target identification .

Biological Activity

Overview

3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3N, notable for its trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. This unique structure contributes to its diverse biological activity, making it a subject of interest in pharmacological research.

The biological activity of 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is primarily attributed to the following characteristics:

  • Target Selectivity : Compounds containing a pyrrolidine ring exhibit a wide range of biological activities due to their ability to interact with various biological targets.
  • Pharmacokinetics : The presence of the trifluoromethyl group enhances the compound's stability and lipophilicity, which can influence its absorption and distribution in biological systems.
  • Biochemical Pathways : This compound has been shown to influence several biochemical pathways, enhancing its potential therapeutic applications.

Antinociceptive and Antiallodynic Effects

Recent studies have highlighted the antinociceptive (pain-relieving) and antiallodynic (pain relief from normally non-painful stimuli) properties of this compound:

  • In a formalin-induced model of tonic pain, 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride demonstrated significant antinociceptive effects, particularly in the second phase of pain response .
  • The compound also exhibited antiallodynic properties in models of oxaliplatin-induced peripheral neuropathy and streptozotocin-induced diabetic neuropathy .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties:

  • In various seizure models, it showed promising results, providing up to 75% protection against induced seizures in animal models .
  • The structure-activity relationship indicates that modifications to the trifluoromethyl group can enhance anticonvulsant efficacy, suggesting potential for development as a therapeutic agent for epilepsy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochlorideStructureAntinociceptive
3-[3-(Trifluoromethyl)phenyl]pyrrolidineStructureAnticonvulsant
3-[3-(Trifluoromethyl)phenyl]pyrrolidine carboxamideStructureAnalgesic

Case Studies and Research Findings

  • Antinociceptive Study : A study conducted on mice demonstrated that at doses of 30 mg/kg, the compound significantly mitigated tactile allodynia but had a lesser effect on thermal hyperalgesia. This suggests that while it may be effective for certain types of pain, its efficacy may vary depending on the pain model used .
  • Anticonvulsant Efficacy : In preclinical models, compounds similar to 3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride showed varying degrees of protection against seizures. The effectiveness was linked to structural modifications, indicating that careful design can enhance therapeutic potential against epilepsy .

Q & A

Q. What are the recommended synthetic routes for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride?

The synthesis typically involves coupling a pyrrolidine scaffold with a trifluoromethylphenyl group via cross-coupling reactions. For example, Suzuki-Miyaura coupling using a boronic acid derivative of 3-(trifluoromethyl)phenyl with a halogenated pyrrolidine precursor can yield the desired product. Post-synthesis, the compound is often purified via recrystallization or column chromatography, followed by salt formation (hydrochloride) using HCl gas or aqueous HCl .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and salt formation .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) for molecular weight verification .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety protocols are critical during experimental handling?

  • Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., HCl gas) .
  • Dispose of waste via certified chemical disposal services , as halogenated byproducts may pose environmental risks .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound?

The trifluoromethylphenyl group suggests potential activity at ion channels or G-protein-coupled receptors (GPCRs) . For example:

  • NMDA receptor modulation : Structural analogs like 3-fluoro PCP exhibit discriminative stimulus effects in rats, implying glutamatergic interactions .
  • Calcium-sensing receptors : Cinacalcet, a drug with a similar trifluoromethylphenyl group, modulates calcium homeostasis via allosteric receptor binding .
  • Dose-response assays (e.g., radioligand binding or electrophysiology) are recommended to validate target engagement .

Q. How can computational modeling optimize its pharmacodynamic profile?

  • Density Functional Theory (DFT) : Use the B3LYP functional to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets like NMDA receptors to identify key binding residues .
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability and metabolic stability based on logP and polar surface area .

Q. How should researchers resolve contradictory data in receptor-binding studies?

  • Control Experiments : Include positive controls (e.g., PCP for NMDA receptor studies) and negative controls (e.g., receptor knockout models) .
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium flux or cAMP measurement) to confirm activity .
  • Enantiomer Separation : Chiral HPLC can isolate enantiomers, as stereochemistry may cause divergent effects (e.g., (R)- vs. (S)-isomers) .

Q. What analytical standards are essential for reproducibility?

  • Primary Reference Standards : Use certified materials (e.g., USP-grade) for calibration in HPLC and NMR .
  • Impurity Profiling : Monitor byproducts (e.g., unreacted trifluoromethylphenyl intermediates) via LC-MS .
  • Stability Testing : Store the hydrochloride salt at -20°C under desiccation to prevent hydrolysis .

Methodological Considerations

  • Synthetic Optimization : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., polymer-supported catalysts) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish assay noise from true pharmacological effects .

Tables

Q. Table 1. Key Analytical Parameters

ParameterMethodAcceptable RangeReference
PurityHPLC (UV 254 nm)≥95%
Melting PointDifferential Scanning Calorimetry180–185°C
Solubility (H₂O)Gravimetric Analysis10–15 mg/mL

Q. Table 2. Computational Modeling Benchmarks

PropertyDFT FunctionalPredicted ValueReference
HOMO-LUMO GapB3LYP/6-31G(d)4.2 eV
LogPSwissADME2.1 ± 0.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride
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3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride

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